Dibutyl phosphate

Description

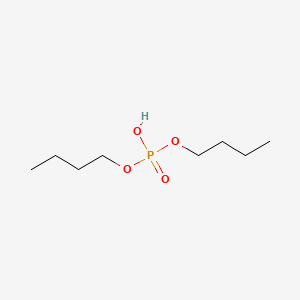

This compound is a dialkyl phosphate.

Structure

3D Structure

Properties

IUPAC Name |

dibutyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFHYPJRHGVZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16298-74-1 (hydrochloride salt), 25238-98-6 (potassium salt), 35837-53-7 (V salt), 38491-08-6 (ammonium salt) | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040728 | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibutyl phosphate is a pale-amber odorless liquid. Moderately soluble in water., Liquid, Pale-amber, odorless liquid; [NIOSH], COLOURLESS LIQUID., Pale-amber, odorless liquid. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

212 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 136 °C at 0.05 mm Hg, 135-138 °C, 212 °F (decomposes), 212 °F (Decomposes) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

370 °F (ICSC, 2023), 188 °C o.c. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

18 g/L at 68 °F (ICSC, 2023), Soluble in carbon tetrachloride, butanol, In water, 1.72X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.8, Insoluble | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.06 (NIOSH, 2023) - Denser than water; will sink, 1.06 g/cu cm at 20 °C, Relative density (water = 1): 1.06, 1.06 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.2 (ICSC, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 7.2 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg (approx) (NIOSH, 2023), 0.000096 [mmHg], VP: <1 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.13, 1 mmHg (approx) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Dibutyl phosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0186.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Tributyl phosphate (20%); Monobutyl phosphate (16%) | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-amber liquid or oil | |

CAS No. |

107-66-4, 19069-28-4 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dibutyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0072NN74TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/69 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phosphoric acid, dibutyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TB928F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

8.6 °F (ICSC, 2023), -13 °C | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25018 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2513 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIBUTYL PHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

physicochemical properties of dibutyl phosphate

An In-depth Technical Guide to the Physicochemical Properties of Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DBP), a dialkyl phosphate ester, is a compound of significant interest in various industrial applications, including as a catalyst, antifoaming agent, and in metal extraction processes.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective and safe use, particularly in contexts relevant to chemical synthesis, environmental fate, and toxicology. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and visualizations of its synthesis and degradation pathways. All quantitative data are summarized in structured tables for ease of reference and comparison.

Core Physicochemical Properties

This compound is a pale-amber, odorless liquid at room temperature.[1][4] It is a moderately strong acid and is combustible, though not flammable. The key are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉O₄P | |

| Molecular Weight | 210.21 g/mol | |

| Appearance | Pale-amber, odorless liquid | |

| Density | 1.06 g/mL at 20 °C | |

| Boiling Point | Decomposes at 212 °F (100 °C) at 760 mmHg | |

| 135-138 °C | ||

| 250 °C | ||

| Melting Point | 8.6 °F (-13 °C) | |

| Flash Point | 188 °C (Open Cup) | |

| Autoignition Temperature | 420 °C |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source(s) |

| Water Solubility | 18 g/L at 20 °C | |

| Moderately soluble | ||

| Slightly soluble | ||

| Solubility in Organic Solvents | Soluble in chloroform, slightly soluble in methanol | |

| pKa | 0.88 (estimated) | |

| 2.32 at 25 °C | ||

| 1.53 ± 0.50 (Predicted) | ||

| LogP (Octanol-Water Partition Coefficient) | -0.9 at 25 °C |

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data/Reference |

| ¹H NMR | Spectrum available. |

| ¹³C NMR | Spectrum available. |

| ³¹P NMR | Studies on chemical shift changes have been conducted. |

| Infrared (IR) Spectroscopy | Spectrum available. |

| Mass Spectrometry (MS) | Mass spectral data available online. |

Experimental Protocols

The determination of the physicochemical properties of chemical substances often follows standardized guidelines to ensure reproducibility and comparability of data. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the flask method and the column elution method.

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous solution is determined by a suitable analytical method.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the clear aqueous phase is determined by a specific analytical method (e.g., chromatography, spectroscopy).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the substance in each fraction is determined until a plateau is reached, indicating saturation.

-

Determination of Hydrolysis as a Function of pH (OECD Guideline 111)

This guideline details a procedure to assess the abiotic hydrolytic transformation of chemicals in aqueous systems at environmentally relevant pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.

-

Procedure:

-

Prepare sterile buffer solutions at pH 4, 7, and 9.

-

Add the test substance to each buffer solution at a concentration not exceeding 0.01 M or half its water solubility.

-

Incubate the solutions at a constant temperature (e.g., 50 °C for a preliminary test, followed by lower temperatures for the main study).

-

At various time intervals, take aliquots from each solution.

-

Analyze the aliquots for the concentration of the parent substance and, if possible, any significant hydrolysis products using a suitable analytical method (e.g., HPLC, GC).

-

The rate of hydrolysis is determined from the decrease in the concentration of the test substance over time.

-

Assessment of Ready Biodegradability (OECD Guideline 301)

This set of guidelines provides six methods to screen chemicals for ready biodegradability in an aerobic aqueous medium. The CO₂ evolution test (OECD 301B) is a commonly used method.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the determination of the CO₂ produced.

-

Procedure (CO₂ Evolution Test):

-

Prepare a mineral medium containing the test substance as the sole organic carbon source.

-

Inoculate the medium with a small amount of activated sludge.

-

The test mixture is aerated with CO₂-free air, and the produced CO₂ is trapped in a solution of barium hydroxide or sodium hydroxide.

-

The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

-

The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical amount of CO₂ that could be produced from the complete oxidation of the test substance.

-

A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ evolution within a 10-day window during the 28-day test period.

-

Synthesis and Degradation Pathways

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of an alkyl chlorophosphate with sodium hydroxide.

References

An In-depth Technical Guide to the Synthesis of Dibutyl Phosphate from Phosphorous Acid and n-Butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl phosphate, a significant compound in organic synthesis and various industrial applications, from the reaction of phosphorous acid and n-butanol. This document details the core chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound (DBP), with the chemical formula C8H19O4P, is a dialkyl phosphate ester. It serves as a crucial intermediate in the synthesis of various organic compounds and finds applications as a catalyst, a metal extractant, and an anti-foaming agent. The synthesis of DBP from phosphorous acid and n-butanol represents a direct and atom-economical route to this important molecule. This guide will explore the reaction in detail, providing the necessary technical information for its successful implementation in a laboratory setting.

Reaction Pathway and Mechanism

The synthesis of this compound from phosphorous acid and n-butanol is an esterification reaction. The reaction proceeds by the nucleophilic attack of the hydroxyl group of n-butanol on the phosphorus atom of phosphorous acid, leading to the formation of a monoester intermediate, followed by a second esterification to yield the diester, this compound. Water is eliminated as a byproduct.

The overall reaction can be represented as:

H₃PO₃ + 2 CH₃(CH₂)₃OH → (CH₃(CH₂)₃O)₂P(O)H + 2 H₂O

The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product by removing water.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from phosphorous acid and n-butanol is presented below. This protocol is based on established laboratory procedures and aims to provide a reproducible method for obtaining the desired product.

Materials and Equipment:

-

Phosphorous acid (H₃PO₃)

-

n-Butanol (CH₃(CH₂)₃OH)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, place phosphorous acid and n-butanol. For optimal results, a molar ratio of 3.6:1 (n-butanol to phosphorous acid) is recommended.[1][2]

-

Reaction Conditions: The reaction mixture is heated to a temperature of 125-135°C.[1][2] The mixture is stirred vigorously to ensure homogeneity.

-

Water Removal: The reaction is refluxed, and the water formed during the esterification is collected in the Dean-Stark trap. The removal of water drives the reaction to completion.

-

Reaction Time: The reaction is typically allowed to proceed for 3 hours under these conditions when no catalyst is used.[1]

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess n-butanol can be removed under reduced pressure. The crude product is then washed with water to remove any unreacted phosphorous acid.

-

Purification: The product can be further purified by distillation under reduced pressure to obtain pure this compound.

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes the key quantitative data for the synthesis of this compound from phosphorous acid and n-butanol.

| Parameter | Value | Reference |

| Molar Ratio (n-butanol / phosphorous acid) | 3.6 | |

| Reaction Temperature | 125-135°C | |

| Reaction Time (without catalyst) | 3 hours | |

| Yield of this compound | 68% |

Alternative Synthesis Routes

While the direct esterification of phosphorous acid is a viable method, other synthetic routes to this compound have been reported. These often involve different phosphorus-containing starting materials.

-

From Phosphorus Oxychloride: A common method involves the reaction of phosphorus oxychloride (POCl₃) with n-butanol. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

-

From Phosphorus Pentoxide: this compound can also be synthesized by reacting phosphorus pentoxide (P₄O₁₀) with n-butanol.

These alternative methods can offer advantages in terms of reaction time or yield but may involve more hazardous reagents or more complex workup procedures.

Conclusion

The synthesis of this compound from phosphorous acid and n-butanol provides a straightforward and effective method for obtaining this valuable chemical. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, temperature, and removal of water, a respectable yield of the desired product can be achieved. This guide has provided the essential technical details, including a reliable experimental protocol and key quantitative data, to aid researchers in the successful synthesis of this compound for their scientific and developmental endeavors.

References

CAS number and molecular structure of dibutyl phosphate

An In-Depth Technical Guide to Dibutyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DBP), a versatile organophosphate compound. It covers its fundamental chemical and physical properties, detailed synthesis and analytical protocols, and its wide-ranging applications in industrial and research settings.

Core Properties and Molecular Structure

This compound, registered under CAS number 107-66-4, is an organic compound with the molecular formula C₈H₁₉O₄P.[1][2] It is also known by several synonyms, including dibutyl hydrogen phosphate and di-n-butyl phosphate.[2][3] Structurally, it is a dialkyl phosphate, which is a moderately strong acid formed from the partial esterification of phosphoric acid.[4]

Molecular Structure: The structure consists of a central phosphorus atom double-bonded to one oxygen atom, single-bonded to two butoxy groups (-O-CH₂(CH₂)₂CH₃), and a hydroxyl group (-OH).

Physical and Chemical Properties this compound is a pale-amber to brown, odorless liquid. It is combustible but not flammable, with a flash point of 188°C and an auto-ignition temperature of 420°C. It reacts vigorously and exothermically with bases and is incompatible with strong oxidizing agents and alkali metals. Upon reaction with many metals, it can liberate flammable hydrogen gas.

Table 1: Key Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 107-66-4 | |

| Molecular Formula | C₈H₁₉O₄P | |

| Molecular Weight | 210.21 g/mol | |

| Appearance | Pale-amber, odorless liquid | |

| Density | 1.06 g/cm³ | |

| Melting Point | -13 °C | |

| Boiling Point | Decomposes at 100-138 °C | |

| Water Solubility | Moderately soluble (18 g/L at 20°C) | |

| Vapor Pressure | ~1 mmHg at 20°C | |

| Acidity (pKa) | 0.88 (estimated) |

Experimental Protocols

Synthesis of this compound from Phosphorous Acid

A common method for synthesizing this compound involves the reaction of phosphorous acid with n-butanol. The following protocol is based on optimized reaction conditions to achieve a high yield.

Objective: To synthesize this compound with a high yield.

Materials:

-

Phosphorous acid (H₃PO₃)

-

n-butanol (C₄H₉OH)

-

Reaction vessel with heating and stirring capabilities

-

Separation funnel

-

Distillation apparatus

Procedure:

-

Reactant Charging: Charge the reaction vessel with n-butanol and phosphorous acid. The optimal molar ratio is 3.6 moles of n-butanol to 1 mole of phosphorous acid.

-

Reaction: Heat the mixture to a temperature range of 125-135°C. Maintain vigorous stirring.

-

Reaction Time: Allow the reaction to proceed for 3 hours under these conditions. This duration has been identified as optimal when no catalyst is used.

-

Product Isolation: After the reaction is complete, cool the mixture. The product, this compound, can be separated from unreacted starting materials and byproducts.

-

Purification: Further purification can be achieved through techniques such as distillation or extraction to obtain this compound with a yield of approximately 68%.

Analytical Quantification by Gas Chromatography (NIOSH Method 5017)

This protocol outlines the determination of airborne this compound concentration using gas chromatography with a phosphorus flame photometric detector (FPD), as detailed in NIOSH Method 5017.

Objective: To quantify the concentration of this compound in an air sample.

Materials:

-

Personal sampling pump

-

1.0-µm PTFE filter

-

Gas chromatograph with a phosphorus FPD

-

Glass column (1.2 m x 6-mm OD; 3% OV-101 on 100/120 mesh Chromosorb WHP)

-

Acetonitrile (CH₃CN)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization

-

This compound standard

-

Tributyl phosphate (internal standard)

Procedure:

-

Sample Collection: Calibrate a personal sampling pump to a flow rate between 1 and 3 L/min. Collect an air sample of 50 to 250 liters by drawing air through the PTFE filter.

-

Sample Preparation:

-

Carefully transfer the filter to a glass jar.

-

Pipet 5.0 mL of an eluent (acetonitrile with an internal standard like tributyl phosphate) into the jar.

-

Cap the jar and agitate occasionally for 30 minutes.

-

-

Derivatization:

-

Transfer 1.0 mL of the sample extract to a vial.

-

Add 100 µL of BSTFA to form the dibutyl trimethylsilyl phosphate derivative.

-

Shake the vial and let it stand for 30 minutes.

-

-

GC Analysis:

-

Set the GC conditions: Injector at 220°C, Detector at 210°C, Column at 155°C.

-

Inject a 1 µL aliquot of the derivatized sample into the GC.

-

-

Calibration and Quantification:

-

Prepare a calibration curve using at least six working standards of this compound (0.1 to 2 mg per sample).

-

Measure the peak area ratio of the DBP derivative to the internal standard.

-

Determine the mass of DBP in the sample from the calibration graph and calculate the concentration in the air volume sampled.

-

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from butanol and a phosphorus source, followed by a purification sequence.

Caption: A generalized workflow for the synthesis and purification of this compound.

Industrial and Research Applications

This compound's unique chemical properties make it a valuable component in a variety of applications.

-

Catalysis and Polymerization: It serves as an effective catalyst for cross-linking in the paint industry and is used as an organocatalyst for synthesizing polyesters via ring-opening polymerization.

-

Metal Extraction: DBP is widely utilized as a solvent extractant for separating and purifying rare earth elements and actinides, such as uranium and thorium, from ores and nuclear fuel solutions.

-

Flame Retardants and Plasticizers: It is incorporated into plastics, textiles, and coatings as a flame-retardant additive to enhance fire resistance. It also functions as a plasticizer, improving the flexibility of polymers.

-

Lubricants and Additives: In industrial lubricants, DBP acts as an anti-wear agent and flame retardant, improving the performance and longevity of machinery in high-stress environments.

-

Other Applications: It is also used as an antifoam agent in ore separation, an antistatic agent in the textile industry, and an intermediate in the synthesis of other organic chemicals.

Conclusion

This compound is a significant chemical compound with well-defined properties and a broad spectrum of uses. Its roles as a catalyst, extractant, and performance-enhancing additive underscore its importance in fields ranging from materials science to nuclear chemistry. The established protocols for its synthesis and analysis enable precise control and quantification, facilitating its continued application and innovation in research and industry.

References

The Aquatic Toxicity of Dibutyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of dibutyl phosphate (DBP) in aquatic organisms. The information is compiled from peer-reviewed scientific literature and regulatory guidelines to support environmental risk assessment and research activities.

Executive Summary

This compound (DBP), an organophosphate compound, is utilized in various industrial applications. Its potential release into aquatic environments necessitates a thorough understanding of its ecotoxicological effects. This document summarizes the current knowledge on the acute and chronic toxicity of DBP to key aquatic organisms, including fish, invertebrates, and algae. Quantitative toxicity data is presented in standardized tables, and detailed experimental protocols are provided. Furthermore, this guide elucidates the known mechanisms of DBP toxicity, including the disruption of critical signaling pathways, endocrine modulation, induction of oxidative stress, and neurotoxicity, visualized through detailed diagrams.

Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity data for this compound across a range of aquatic organisms. These values are essential for comparative toxicological assessments and for deriving predicted no-effect concentrations (PNECs) for environmental risk assessments.

Table 1: Acute Toxicity of this compound (DBP) to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference(s) |

| Danio rerio (Zebrafish) | 96 hours | LC50 | > 100 | [1] |

| Fish (unspecified) | - | LC50 | 110 - 130 | [2] |

| Daphnia magna (Water flea) | 24 hours | LC50 | 8.0 | [3] |

| Daphnia magna (Water flea) | 48 hours | EC50 | 210 | [2] |

| Daphnia magna (Neonate) | 24 hours | LC50 | 3.48 | [3] |

| Daphnia magna (Neonate) | 48 hours | LC50 | 2.83 | |

| Algae (unspecified) | - | EC50 | 92 | |

| Scenedesmus obliquus | 96 hours | EC50 | 15.3 | |

| Chlorella pyrenoidosa | 96 hours | EC50 | 3.14 |

LC50: Lethal concentration that kills 50% of the test organisms. EC50: Effective concentration that causes a specified effect in 50% of the test organisms (e.g., immobilization for Daphnia, growth inhibition for algae).

Table 2: Chronic Toxicity of this compound (DBP) to Aquatic Organisms

| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference(s) |

| Daphnia magna (Water flea) | 21 days | NOEC (Reproduction) | 66 |

NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and comparability.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Recommended species include Zebrafish (Danio rerio) or other standard laboratory species.

-

Test Design: A semi-static or flow-through system is typically used. At least five test concentrations in a geometric series are prepared, along with a control group.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 23 ± 1 °C for Zebrafish).

-

pH: Maintained between 6.0 and 8.5.

-

Dissolved Oxygen: Maintained above 60% of the air saturation value.

-

Loading Rate: The biomass of fish per volume of test water is kept low to avoid stress.

-

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of Daphnia magna over a 48-hour period.

-

Test Organism: Daphnia magna neonates (less than 24 hours old).

-

Test Design: A static test with at least five test concentrations and a control.

-

Test Conditions:

-

Temperature: 20 ± 1 °C.

-

Light: A 16-hour light/8-hour dark cycle.

-

Media: A defined culture medium (e.g., Elendt M7).

-

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 for immobilization at 48 hours is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae over 72 hours.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

-

Test Design: A static test where exponentially growing algal cultures are exposed to at least five concentrations of the test substance.

-

Test Conditions:

-

Temperature: 21-24 °C.

-

Light: Continuous, uniform illumination.

-

Culture Medium: A nutrient-rich medium.

-

-

Observations: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

-

Data Analysis: The EC50 for growth rate inhibition is calculated.

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over 21 days.

-

Test Organism: Daphnia magna neonates.

-

Test Design: A semi-static test where daphnids are individually exposed to a range of concentrations.

-

Test Conditions: Similar to the acute test, but with regular feeding and renewal of the test solutions.

-

Observations: Survival of the parent animals and the number of live offspring produced are recorded daily.

-

Data Analysis: The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.

Mechanisms of Toxicity and Signaling Pathways

This compound exerts its toxic effects on aquatic organisms through various mechanisms, including the disruption of essential signaling pathways, endocrine modulation, induction of oxidative stress, and neurotoxicity.

Disruption of Vascular Development Signaling Pathways in Zebrafish

Studies in zebrafish (Danio rerio) have demonstrated that DBP can interfere with key signaling pathways crucial for vascular development.

The VEGF pathway is essential for angiogenesis (the formation of new blood vessels). DBP exposure has been shown to upregulate the expression of key genes in this pathway, leading to abnormal blood vessel development.

References

- 1. Exposure to the plasticizer dibutyl phthalate causes oxidative stress and neurotoxicity in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Targeting of Notch Signaling Pathway by DAPT in Human Ovarian Cancer: Possible Anti Metastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Environmental Fate of Dibutyl Phosphate: A Technical Guide to Its Degradation Pathways

For Immediate Release

[City, State] – November 27, 2025 – Dibutyl phosphate (DBP), an organophosphate compound utilized as a catalyst and anti-foaming agent, is of growing environmental interest due to its potential persistence and degradation byproducts. A comprehensive technical guide has been developed to elucidate the environmental degradation pathways of DBP, offering crucial insights for researchers, environmental scientists, and professionals in drug development and chemical safety. This guide synthesizes current knowledge on the biodegradation, photodegradation, and chemical degradation of DBP, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation processes.

Biodegradation: A Primary but Measured Environmental Sink

This compound is classified as "inherently biodegradable," indicating that microorganisms possess the capability to break it down, although not always rapidly.[1] The primary mechanism of biodegradation is enzymatic hydrolysis, a process common to many organophosphate compounds.

Microbial Action and Enzymatic Pathways

While specific microbial strains that target this compound are not extensively documented in publicly available research, the degradation of organophosphates, in general, is carried out by a variety of bacteria and fungi. These microorganisms produce enzymes such as phosphotriesterases, hydrolases, and esterases that catalyze the cleavage of the phosphate ester bonds.[1][2] For this compound, this enzymatic action would initially hydrolyze one of the butyl ester linkages to form mono-n-butyl phosphate (MBP) and butanol. Further degradation would then cleave the remaining butyl group, ultimately yielding inorganic phosphate.

A study on the biodegradation of the related compound tributyl phosphate (TBP) identified bacterial genera such as Alcaligenes, Providencia, Delftia, Ralstonia, and Bacillus as capable of degrading TBP, with DBP being a key intermediate.[3] This suggests that these or similar microorganisms could be involved in the subsequent degradation of DBP.

The generalized enzymatic hydrolysis of this compound can be visualized as a two-step process:

Quantitative Biodegradation Data

Quantitative data on the biodegradation of this compound is limited. However, some studies provide insights into its persistence. In a closed bottle test using a municipal sludge inoculum, this compound at a concentration of 4.4 mg/L reached 12% of its theoretical oxygen demand in 28 days, classifying it as not readily biodegradable under these specific conditions.[4] In another study following OECD Guideline 302B, the substance showed inherent biodegradability with 9% degradation after 7 days, 97% after 14 days, and over 98% after 21 days, as measured by chemical oxygen demand (COD).

| Test Type | Guideline | Inoculum | DBP Concentration | Duration | Degradation | Reference |

| Closed Bottle Test | OECD 301D (similar) | Municipal Sludge | 4.4 mg/L | 28 days | 12% of ThOD | |

| Inherent Biodegradability | OECD 302B | Not specified | Not specified | 21 days | >98% (COD) |

Table 1: Summary of Quantitative Biodegradation Data for this compound.

Chemical Degradation: The Role of Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound in the environment. The rate of hydrolysis is influenced by temperature and pH.

Hydrolysis Products and Kinetics

A study on the hydrolysis of this compound in a 2.0 mol/L nitric acid medium at elevated temperatures (110-150 °C) identified the following degradation products:

-

Butanol

-

Butyric acid

-

Propionic acid

-

Mono-butyl phosphate (MBP)

-

Phosphate ion

The study determined that the hydrolysis follows quasi-first-order kinetics, with the rate increasing exponentially with temperature.

| Temperature (°C) | First-Order Rate Constant (k, s⁻¹) | Second-Order Rate Constant (k, s⁻¹) |

| 110 | 6.30 x 10⁻³ | 3.10 x 10⁻³ |

| 150 | 2.10 x 10⁻¹ | 1.98 x 10⁻¹ |

Table 2: Hydrolysis Rate Constants for this compound in 2.0 mol/L HNO₃.

The activation energy for the first-order hydrolysis reaction was calculated to be 111.0 kJ/mol. This data, while specific to acidic conditions, underscores the importance of hydrolysis as a degradation mechanism.

The chemical hydrolysis pathway leading to the primary degradation products can be illustrated as follows:

Photodegradation: An Atmospheric Consideration

The role of photodegradation in the environmental fate of this compound appears to be primarily relevant in the atmosphere.

Atmospheric Degradation

This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm. However, in the vapor phase in the atmosphere, it can be degraded by reacting with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 7.3 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter.

Experimental Protocols

Biodegradation Testing (Based on OECD Guideline 301D - Closed Bottle Test)

-

Preparation of Medium: A mineral medium is prepared containing essential salts and trace elements. The pH is adjusted to 7.4.

-

Inoculum: Activated sludge from a municipal wastewater treatment plant is collected, washed, and aerated.

-

Test Setup: A known concentration of this compound (e.g., 2-5 mg/L) is added to the mineral medium. The medium is then inoculated with the prepared activated sludge. The solution is dispensed into airtight bottles, ensuring no headspace remains.

-

Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals and at the end of the 28-day period.

-

Data Analysis: The biological oxygen demand (BOD) is calculated and expressed as a percentage of the theoretical oxygen demand (ThOD) to determine the extent of biodegradation.

Analysis of Degradation Products by Ion Chromatography

Ion chromatography is a key technique for the analysis of this compound and its primary degradation product, monobutyl phosphate.

-

Sample Preparation: For aqueous samples, filtration may be sufficient. For organic matrices, extraction into an alkaline aqueous medium is necessary. In complex matrices, a pre-concentration or cleanup step using a resin column may be required to remove interfering substances.

-

Chromatographic System: An ion chromatograph equipped with an anion-exchange column (e.g., Dionex AS11 or AS5A) and a suppressed conductivity detector is used.

-

Eluent: A suitable eluent, such as a mixture of sodium carbonate and sodium bicarbonate, is used to separate the analytes.

-

Quantification: The concentration of DBP and MBP is determined by comparing the peak areas in the sample chromatogram to those of known standards. The detection limits can reach the micromolar level.

Conclusion

The environmental degradation of this compound is a multifaceted process involving biodegradation, chemical hydrolysis, and atmospheric photodegradation. While it is not readily biodegradable, microorganisms can break it down over time. Hydrolysis is a significant pathway, particularly under acidic conditions and at elevated temperatures, leading to the formation of monobutyl phosphate and ultimately inorganic phosphate. In the atmosphere, reaction with hydroxyl radicals is the primary degradation route. Further research is needed to identify the specific microbial communities and enzymes responsible for DBP biodegradation in various environmental compartments and to better quantify its degradation rates under a wider range of environmental conditions. This technical guide provides a foundational understanding of the current state of knowledge and the methodologies used to assess the environmental fate of this compound.

References

- 1. Ion Chromatography Analysis of Dibutyl Phosphoric Acid - UNT Digital Library [digital.library.unt.edu]

- 2. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodegradation of tributyl phosphate by novel bacteria isolated from enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Dibutyl Phosphate: A Technical Guide for Researchers

Introduction

Dibutyl phosphate (DBP), also known as dibutyl hydrogen phosphate, is an organophosphorus compound with the chemical formula (C₄H₉)₂HPO₄. It finds application in various industrial processes, including as a solvent, extractant for rare earth metals, and as a catalyst.[1] For scientists and professionals in drug development and chemical research, a thorough understanding of its solubility characteristics in both aqueous and organic media is crucial for its effective application, formulation, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound, detailing quantitative data, experimental protocols for solubility determination, and logical workflows.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent, with significant differences observed between aqueous and organic media. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 18 g/L[2][3] |

| Water | 25 | 17.2 g/L[4][5] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Classification | Solubility |

| Chloroform | Chlorinated Hydrocarbon | Soluble |

| Carbon Tetrachloride | Chlorinated Hydrocarbon | Soluble |

| Butanol | Alcohol | Soluble |

| Alcohols (general) | Alcohol | Generally Soluble |

| Aliphatic Hydrocarbons | Hydrocarbon | Generally Soluble |

| Aromatic Hydrocarbons | Hydrocarbon | Generally Soluble |

| Methanol | Alcohol | Slightly Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a liquid substance like this compound.

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a substance in a solvent.

Principle: An excess amount of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured.

Methodology:

-

Preparation: To a series of vials, add a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved solute.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as:

-

Gas Chromatography (GC): A robust method for quantifying volatile and semi-volatile organic compounds.

-

High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile compounds and can be adapted for various organophosphates.

-

Titration: If DBP is the only acidic component, a simple acid-base titration can be used.

-

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Workflow for the Shake-Flask Method.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Methodology:

-

Prepare a Saturated Solution: Follow steps 1-4 of the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

-

Sampling: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying: Once the solvent has evaporated, dry the dish containing the residue to a constant weight in a desiccator.

-

Weighing: Accurately weigh the evaporating dish with the dried residue.

-

Calculation: The mass of the dissolved this compound is the final mass minus the initial mass of the evaporating dish. The solubility can then be calculated based on the initial volume of the saturated solution taken.

Workflow for the Gravimetric Method.

Logical Framework for Solubility Assessment

For a systematic approach to determining the solubility of this compound in a novel solvent, the following logical workflow can be employed. This workflow combines qualitative observation with quantitative analysis.

Logical workflow for solubility assessment.